molecular formula C17H23N3O2S B2531276 2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one CAS No. 1797182-33-2

2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one

Cat. No.: B2531276
CAS No.: 1797182-33-2
M. Wt: 333.45
InChI Key: XVYLFGQXKUEAPV-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve refluxing in ethyl acetate and pyridine with a catalytic amount of piperidine . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed depend on the specific reaction conditions but can include various substituted benzoxazole derivatives

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The antibacterial activity could be due to the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

The uniqueness of 2-(1,2-benzoxazol-3-yl)-1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}ethan-1-one lies in its specific structural features and the combination of benzoxazole and thiazepane moieties, which contribute to its diverse biological activities.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-19(2)11-13-12-23-9-5-8-20(13)17(21)10-15-14-6-3-4-7-16(14)22-18-15/h3-4,6-7,13H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYLFGQXKUEAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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